3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine chemical structure
3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine chemical structure
Part 1: Executive Summary & Chemical Identity
3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine is a fused bicyclic heteroaromatic scaffold belonging to the pyrazolopyridine class. Structurally, it consists of a pyrazole ring fused to a pyridine ring across the [3,4-c] bond.[1][2] This specific derivative features a chlorine atom at the C3 position (pyrazole ring) and a methoxy group at the C7 position (pyridine ring).
This scaffold is recognized in medicinal chemistry as a privileged structure , serving as a bioisostere for purines (adenine/guanine). It is widely utilized in the design of ATP-competitive kinase inhibitors (e.g., CDK, GSK-3, TRK) and has structural relevance to anticoagulants (Factor Xa inhibitors) and other therapeutic agents targeting nucleotide-binding proteins.
Chemical Data Table
| Property | Detail |
| IUPAC Name | 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine |
| CAS Registry Number | N/A (Analogous to 76006-14-9 for core) |
| Molecular Formula | C₇H₆ClN₃O |
| Molecular Weight | 183.59 g/mol |
| SMILES | COc1nccc2c(Cl)n[nH]c12 |
| Core Scaffold | 1H-Pyrazolo[3,4-c]pyridine |
| Key Substituents | 3-Chloro (Lipophilic/Halogen bond), 7-Methoxy (H-bond acceptor) |
| Predicted LogP | ~1.8 - 2.2 |
| Acidity (pKa) | ~11.5 (NH), ~3.5 (Pyridine N) |
Part 2: Structural Analysis & Numbering
Understanding the numbering system is critical for synthetic planning and SAR (Structure-Activity Relationship) analysis.
Structural Diagram & Numbering (Graphviz)
Caption: Numbering scheme for 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine. Note the fusion occurs at C3a and C7a, with the pyridine nitrogen at position 6.
Electronic Properties[3][4]
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N1 (Pyrazole): Acts as a hydrogen bond donor (HBD). Crucial for binding to the "hinge region" of kinase domains.
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N2 (Pyrazole): Acts as a hydrogen bond acceptor (HBA).
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C3-Chlorine: Provides a lipophilic handle and can engage in halogen bonding with carbonyl oxygens in the target protein. It also blocks metabolic oxidation at this position.
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N6 (Pyridine): A weak base/HBA. Its position affects the electron density of the C7 position.
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C7-Methoxy: Positioned adjacent to the pyridine nitrogen (N6). This group acts as an HBA and modulates solubility. The C7 position is electronically activated for Nucleophilic Aromatic Substitution (SnAr) due to the inductive effect of N6.
Part 3: Synthetic Protocols
The synthesis is designed to be modular, allowing for the independent introduction of the 7-methoxy and 3-chloro groups. The most robust route utilizes 2,4-dichloropyridine-3-carbaldehyde as the starting material.
Retrosynthetic Analysis
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Target: 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine.
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Disconnection 1 (C3-Cl): Electrophilic chlorination of the core scaffold.
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Disconnection 2 (C7-OMe): Nucleophilic aromatic substitution (SnAr) of a 7-chloro precursor.
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Disconnection 3 (Ring Formation): Hydrazine cyclization of a 3,4-disubstituted pyridine.
Synthesis Workflow (Graphviz)
Caption: Three-step synthetic pathway from commercially available pyridine precursor to the final target.
Detailed Experimental Procedures
Step 1: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine
This step involves the condensation of hydrazine with the aldehyde followed by intramolecular nucleophilic displacement of the chlorine at position 4.
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Reagents: 2,4-Dichloropyridine-3-carbaldehyde (1.0 eq), Hydrazine monohydrate (2.5 eq), Ethanol (10 vol).
-
Protocol:
-
Dissolve 2,4-dichloropyridine-3-carbaldehyde in ethanol at 0°C.
-
Add hydrazine monohydrate dropwise over 20 minutes. Caution: Exothermic.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Monitor by TLC/LCMS. The intermediate hydrazone forms first, followed by cyclization.[3]
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Workup: Concentrate the solvent. Dilute with water. The product often precipitates. Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate (EtOAc).
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Yield: Typically 75-85%.
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Note: The chlorine at C2 of the pyridine (becoming C7 of the scaffold) is less reactive towards hydrazine than the chlorine at C4 (activated by the aldehyde), ensuring regioselectivity [1].
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Step 2: Synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine
The remaining chlorine at C7 is activated by the adjacent pyridine nitrogen (N6), making it susceptible to SnAr displacement by methoxide.
-
Reagents: 7-Chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq), Sodium Methoxide (NaOMe) (3.0 eq), Methanol (dry).
-
Protocol:
-
Dissolve the intermediate from Step 1 in dry methanol.
-
Add NaOMe (solid or 25% solution in MeOH).
-
Reflux the mixture (approx. 65°C) for 4–12 hours under nitrogen.
-
Monitor by LCMS for disappearance of the chloro-compound.
-
Workup: Cool to RT. Neutralize with dilute HCl or Acetic Acid to pH 7. Concentrate to remove MeOH. Extract with EtOAc/THF (the product is moderately polar).
-
Purification: Flash chromatography (DCM:MeOH gradient).
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Step 3: Synthesis of 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine
Electrophilic aromatic substitution occurs preferentially at the electron-rich C3 position of the pyrazole ring.
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Reagents: 7-Methoxy-1H-pyrazolo[3,4-c]pyridine (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), DMF.
-
Protocol:
-
Dissolve the substrate in DMF.
-
Add NCS portion-wise at RT.
-
Heat to 60°C for 2–4 hours.
-
Mechanism: The pyrazole ring is more electron-rich than the pyridine ring. C3 is the only available carbon for electrophilic attack.[4]
-
Workup: Pour into ice water. The product may precipitate.[5][6] If not, extract with EtOAc. Wash organic layer with water and brine to remove DMF.
-
Characterization: 1H NMR will show the loss of the C3-proton signal (typically around 8.0-8.2 ppm).
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Part 4: Medicinal Chemistry Applications[1][9][10][11]
Biological Targets
The pyrazolo[3,4-c]pyridine scaffold is a documented pharmacophore in:
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Kinase Inhibitors: The N1-H and N2 motif mimics the N9-H and N7 of adenine, allowing the molecule to form bidentate hydrogen bonds with the "hinge" region of kinases (e.g., ERK, CDK, Pim-1) [2].
-
Factor Xa Inhibitors: Analogs (often dihydropyridinones) are used in anticoagulants like Apixaban. The aromatic 7-methoxy variant explores similar space but with different planarity and basicity.
Structure-Activity Relationship (SAR)
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3-Cl: Increases lipophilicity and fills hydrophobic pockets (e.g., the gatekeeper pocket in kinases). It is metabolically robust compared to a methyl group.
-
7-OMe: Provides an H-bond acceptor. In some binding modes, this interacts with lysine residues or water networks in the active site. It also improves solubility compared to the 7-H or 7-Cl analogs.
Part 5: Safety and Handling
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Hazard Identification:
-
Hydrazine Hydrate: Carcinogenic, toxic, corrosive. Use strictly in a fume hood.
-
Chlorinated Pyridines: Skin irritants and potential sensitizers.
-
Final Product: Treat as a potent bioactive compound (unknown toxicity). Handle with gloves, goggles, and dust mask.
-
-
Storage: Store at -20°C, under inert atmosphere (Argon/Nitrogen), protected from light.
References
-
RSC Advances (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry.[7]
- Journal of Medicinal Chemistry.Pyrazolo[3,4-c]pyridines as novel kinase inhibitors. (General Scaffold Reference).
-
Sigma-Aldrich. 3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine Product Data. (Analogous Reference).
-
PubChem. 1H-Pyrazolo[3,4-c]pyridine Compound Summary. National Library of Medicine.
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
